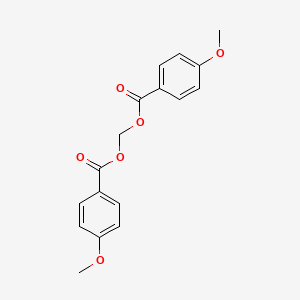
3-Methylhepta-1,3,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhepta-1,3,6-triene is an organic compound with the molecular formula C8H12. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is part of the larger family of hydrocarbons and is characterized by its unique structure, which includes a methyl group attached to the third carbon of the heptatriene chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhepta-1,3,6-triene can be synthesized through various organic reactions. One common method involves the oligomerization of butadiene using iron complex catalysts. The reaction conditions typically include the use of iron (III) acetylacetonate and triethylaluminum as catalysts. The addition of triphenylphosphine can lead to the formation of linear dimers, including this compound .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic processes but on a larger scale. The use of specific ligands and catalysts can optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Methylhepta-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated hydrocarbons.
Substitution: The methyl group and double bonds can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Products can include alcohols, ketones, and carboxylic acids.
Reduction: The major product is the corresponding saturated hydrocarbon.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methylhepta-1,3,6-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methylhepta-1,3,6-triene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can undergo addition reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
- 6-Methylhepta-1,3,5-triene
- 2-Methylhepta-1,3,5-triene
- Octa-1,3,6-triene
Comparison: 3-Methylhepta-1,3,6-triene is unique due to the position of the methyl group and the arrangement of the double bonds. This structural difference influences its reactivity and the types of reactions it can undergo compared to similar compounds .
Properties
CAS No. |
56315-18-5 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
3-methylhepta-1,3,6-triene |
InChI |
InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-5,7H,1-2,6H2,3H3 |
InChI Key |
FPFFMFXHRMUXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
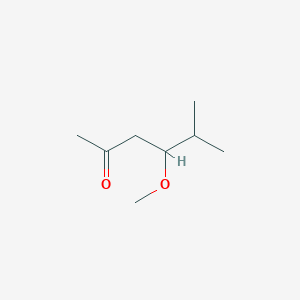
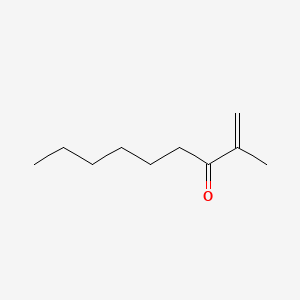

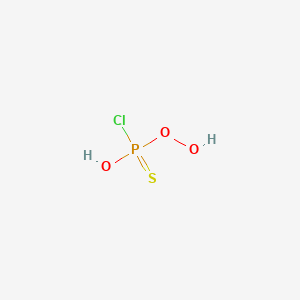
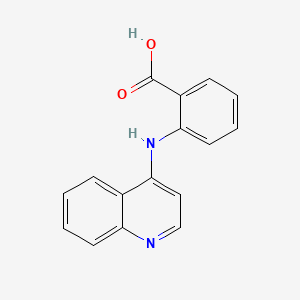
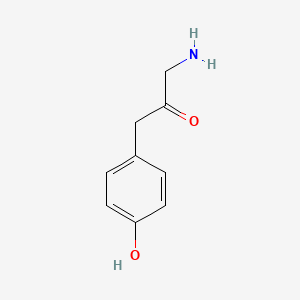
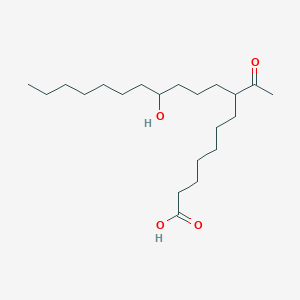
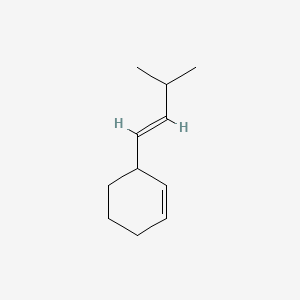
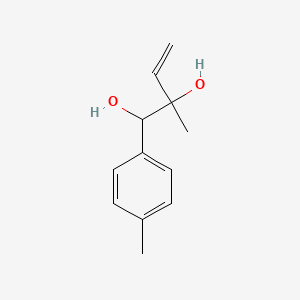
![N-[3-(Methylsulfanyl)propyl]acetamide](/img/structure/B14646391.png)
methanone](/img/structure/B14646401.png)

